molecular formula C5H10BrNO2 B14426854 Methyl 2-bromo-N-methoxypropanimidate CAS No. 83660-74-6

Methyl 2-bromo-N-methoxypropanimidate

Katalognummer: B14426854
CAS-Nummer: 83660-74-6
Molekulargewicht: 196.04 g/mol
InChI-Schlüssel: VJTJYNSSTYWAPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-bromo-N-methoxypropanimidate is an organic compound with the molecular formula C5H10BrNO2. It is a brominated derivative of propanimidate, characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the propanimidate backbone. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-N-methoxypropanimidate typically involves the bromination of a suitable precursor, such as methyl propanimidate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of the starting materials.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-bromo-N-methoxypropanimidate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce an alcohol or amine.

Wissenschaftliche Forschungsanwendungen

Methyl 2-bromo-N-methoxypropanimidate has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Wirkmechanismus

The mechanism of action of Methyl 2-bromo-N-methoxypropanimidate involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The methoxy and methyl groups can influence the compound’s reactivity and stability, affecting its interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

    Methyl 2-bromo-2-methylpropanoate: Another brominated compound with similar reactivity but different functional groups.

    2-Bromo-2-methylpropanamide: Shares the bromine and methyl groups but has an amide functional group instead of an imidate.

    tert-Butyl bromide: A simpler brominated compound used as a standard reagent in organic synthesis.

Eigenschaften

CAS-Nummer

83660-74-6

Molekularformel

C5H10BrNO2

Molekulargewicht

196.04 g/mol

IUPAC-Name

methyl 2-bromo-N-methoxypropanimidate

InChI

InChI=1S/C5H10BrNO2/c1-4(6)5(8-2)7-9-3/h4H,1-3H3

InChI-Schlüssel

VJTJYNSSTYWAPB-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=NOC)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.